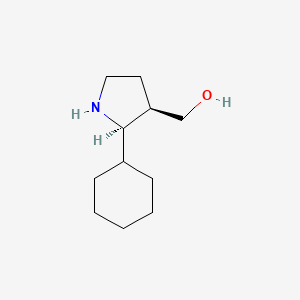![molecular formula C21H15ClF2N6O B12988241 4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyridazinyl core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Introduction of the difluorophenyl group: This is achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Attachment of the chloro-substituted benzamide: This step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted benzamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Material Science: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving kinase inhibition.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzoic acid
- 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzylamine
Uniqueness
Compared to similar compounds, 4-Chloro-N-cyclopropyl-3-((1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl)amino)benzamide stands out due to its specific substitution pattern and the presence of the cyclopropyl group. These structural features contribute to its unique biological activity and make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H15ClF2N6O |
|---|---|
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
4-chloro-N-cyclopropyl-3-[[1-(2,6-difluorophenyl)pyrazolo[3,4-d]pyridazin-4-yl]amino]benzamide |
InChI |
InChI=1S/C21H15ClF2N6O/c22-14-7-4-11(21(31)27-12-5-6-12)8-17(14)28-20-13-9-26-30(18(13)10-25-29-20)19-15(23)2-1-3-16(19)24/h1-4,7-10,12H,5-6H2,(H,27,31)(H,28,29) |
Clé InChI |
ZWVCUFJZBBAOFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)NC3=C4C=NN(C4=CN=N3)C5=C(C=CC=C5F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
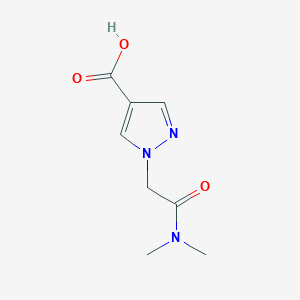
![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
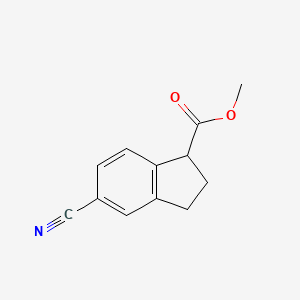
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)

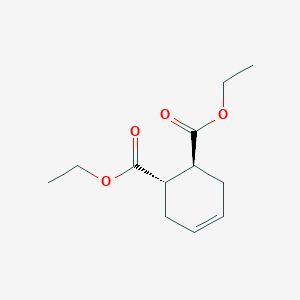
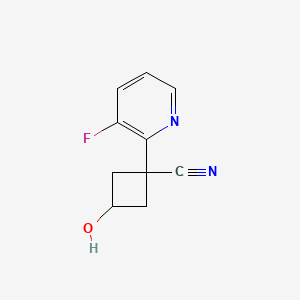
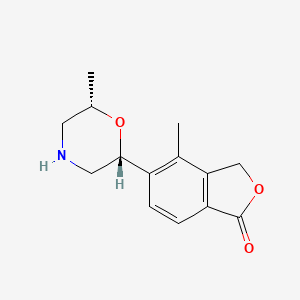
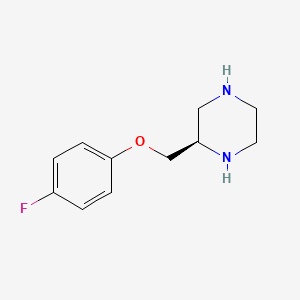
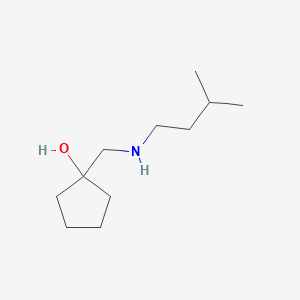

![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
